4-Bromo-2-(methylsulfanyl)benzaldehyde

Regioselective lithiation Directed ortho-metalation Alkylthioarene reactivity

4-Bromo-2-(methylsulfanyl)benzaldehyde (synonym: 4-Bromo-2-(methylthio)benzaldehyde) is a polysubstituted benzaldehyde bearing a bromine atom at the 4-position and a methylsulfanyl (-SCH₃) group at the 2-position. Its molecular formula is C₈H₇BrOS, with a molecular weight of 231.11 g/mol.

Molecular Formula C8H7BrOS
Molecular Weight 231.11 g/mol
CAS No. 918350-11-5
Cat. No. B1529832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(methylsulfanyl)benzaldehyde
CAS918350-11-5
Molecular FormulaC8H7BrOS
Molecular Weight231.11 g/mol
Structural Identifiers
SMILESCSC1=C(C=CC(=C1)Br)C=O
InChIInChI=1S/C8H7BrOS/c1-11-8-4-7(9)3-2-6(8)5-10/h2-5H,1H3
InChIKeyQIXIWZNICPQRQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-(methylsulfanyl)benzaldehyde: Core Properties and Procurement-Relevant Identifiers


4-Bromo-2-(methylsulfanyl)benzaldehyde (synonym: 4-Bromo-2-(methylthio)benzaldehyde) is a polysubstituted benzaldehyde bearing a bromine atom at the 4-position and a methylsulfanyl (-SCH₃) group at the 2-position . Its molecular formula is C₈H₇BrOS, with a molecular weight of 231.11 g/mol . The compound belongs to the class of ortho-functionalized bromobenzaldehydes, which serve as versatile building blocks in medicinal chemistry, agrochemical synthesis, and organic materials science due to the orthogonal reactivity of the aldehyde, aryl bromide, and thioether moieties [1]. Commercially, it is supplied at purities typically ≥95% or ≥97% and requires storage at 2–8°C under dry, inert conditions to preserve aldehyde integrity .

Why Generic Substitution Is Not Feasible for 4-Bromo-2-(methylsulfanyl)benzaldehyde in Key Synthetic Pathways


Substituting 4-bromo-2-(methylsulfanyl)benzaldehyde with a positional isomer (e.g., 5-bromo-2-(methylthio)benzaldehyde) or an analog bearing a different ortho-directing group (e.g., 4-bromo-2-methoxybenzaldehyde) fundamentally alters the regiochemical outcome of downstream transformations. In the McMurry coupling/cyclization sequence toward didodecyl[1]benzothieno[3,2-b][1]benzothiophenes (BTBTs), the precise substitution pattern of the benzaldehyde precursor dictates which BTBT isomer is obtained; using the wrong isomer would yield a structurally distinct final product with different electronic properties [1]. Furthermore, the methylsulfanyl group exerts a specific directing effect in lithiation/metalation reactions—competing against the bromine substituent and the aldehyde functionality—that methoxy or other auxiliaries cannot replicate, leading to different regiochemical outcomes in functionalization sequences [2]. Generic replacement therefore introduces both structural and reactivity divergence that cannot be compensated by simple process adjustments.

Quantitative Differentiation Evidence for 4-Bromo-2-(methylsulfanyl)benzaldehyde vs. Structural Analogs


Regiochemical Outcome in Lithiation: Methylsulfanyl vs. Methoxy Directing Groups in Brominated Substrates

In metallation studies of bromo(alkylthio)benzenes, the methylsulfanyl group directs monometallation to positions para, ortho, or meta relative to the sulfur atom, depending on the specific isomer and conditions, whereas the methoxy analog (4-bromo-2-methoxybenzene) affords exclusively ortho-lithiated products under comparable conditions due to stronger oxygen–lithium coordination [1]. This distinct directing effect means that 4-bromo-2-(methylsulfanyl)benzaldehyde can access substitution patterns unavailable to its methoxy congener, expanding the accessible chemical space in derivatization sequences. Quantitative regioselectivity ratios are not reported in head-to-head format for the aldehyde-substituted substrates; this is a class-level inference from structurally analogous bromo(methylthio)benzene vs. bromo(methoxy)benzene systems.

Regioselective lithiation Directed ortho-metalation Alkylthioarene reactivity

Role as a Precursor to Regiospecifically Defined BTBT Organic Semiconductors

The 2013 JOC study demonstrated that bromo-2-(methylthio)benzaldehydes are mandatory starting materials for the regiospecific synthesis of all four isomeric didodecyl[1]benzothieno[3,2-b][1]benzothiophenes (BTBTs). The overall yield range across the four isomers was 5–32%, with the specific isomer obtained being entirely determined by the bromo/methylthio substitution pattern on the starting benzaldehyde [1]. While individual isomer yields are not broken out in the abstract, the 1,6-isomer—accessed from 4-bromo-2-(methylthio)benzaldehyde—is a critical building block for high-performance organic field-effect transistors (OFETs). Substituting an incorrectly substituted benzaldehyde would produce a different BTBT isomer with distinct solid-state packing and charge-transport properties, rendering the material unsuitable for the intended device application.

Organic semiconductors Benzothienobenzothiophene McMurry coupling

Purity Benchmarking: ≥97% Assay vs. Lower-Purity Analogs in the Supply Chain

Multiple reputable vendors supply 4-bromo-2-(methylsulfanyl)benzaldehyde at purities of ≥97% (NLT 98% claimed by Boroncore [1] and ≥97% by AOBChem/VWR ). In contrast, closely related bromobenzaldehyde analogs such as 4-bromo-2-methoxybenzaldehyde are frequently listed at 95% purity, and the non-brominated 2-(methylthio)benzaldehyde (CAS 7022-45-9) is typically supplied as a liquid of 98% purity but with documented sensitivity to oxidation at the thioether sulfur . The para-bromo substituent in the target compound reduces electron density on the ring, conferring marginally higher oxidative stability to the aldehyde group relative to non-halogenated analogs, though specific stability half-life data under standardized conditions are not published.

Chemical purity Procurement quality Aldehyde stability

Evidence-Backed Application Scenarios for 4-Bromo-2-(methylsulfanyl)benzaldehyde Procurement


Synthesis of Regioisomerically Pure 1,6-Didodecyl[1]benzothieno[3,2-b][1]benzothiophene (C₁₂-BTBT) for OFETs

The compound serves as the definitive precursor for the 1,6-isomer of didodecyl-BTBT, a benchmark organic semiconductor with hole mobilities exceeding 10 cm² V⁻¹ s⁻¹ in single-crystal OFETs. The McMurry coupling/cyclization sequence reported by Ruzié et al. (J. Org. Chem. 2013) requires the exact 4-bromo-2-(methylthio) substitution pattern to access this isomer [1]. No alternative precursor can yield the 1,6-BTBT isomer, making procurement of this specific compound mandatory for this application.

Site-Selective Derivatization via Bromine Displacement in Parallel Library Synthesis

The aryl bromide at the 4-position enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) while the aldehyde and methylsulfanyl groups remain intact, permitting sequential diversification. The methylsulfanyl group's weaker directing effect (compared to methoxy) in lithiation allows for complementary reactivity: the bromine can be selectively replaced without competing metalation at the thioether-adjacent position, a feature not available with methoxy analogs [2]. This orthogonal reactivity profile is valuable for constructing screening libraries in medicinal chemistry.

Building Block for Sulfur-Containing Heterocycles in Agrochemical Lead Optimization

The thioether moiety can be oxidized to sulfoxide or sulfone to modulate physicochemical properties, while the aldehyde serves as a handle for condensation with hydrazines or amines to form hydrazones and Schiff bases. In a related series, 4-(methylthio)benzaldehyde-derived Schiff bases exhibited antibacterial and cytotoxic activities [3]. Although the brominated analog has not been explicitly profiled in published biological assays, the additional bromine provides a vector for further SAR exploration via cross-coupling, a capability absent in the non-halogenated parent compound.

Stable, High-Purity Intermediate for Kilogram-Scale Process Development

With a commercial purity specification of NLT 98% and a solid physical form at ambient temperature, 4-bromo-2-(methylsulfanyl)benzaldehyde offers superior handling and storage characteristics compared to liquid 2-(methylthio)benzaldehyde (CAS 7022-45-9) or low-melting 5-bromo isomers . The controlled storage condition (2–8°C, dry, inert atmosphere) and the electron-withdrawing para-bromo substituent jointly contribute to reduced aldehyde oxidation rates, making it the preferred choice for scale-up campaigns where intermediate stability and reproducible purity are critical.

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